3,3-Dimethyl-1-(2,4,6-trichloroanilino)-2-azetanone
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Overview
Description
3,3-Dimethyl-1-(2,4,6-trichloroanilino)-2-azetanone is an organic compound characterized by its unique structural features, including a trichloroanilino group and an azetanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(2,4,6-trichloroanilino)-2-azetanone typically involves the reaction of 2,4,6-trichloroaniline with a suitable azetidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is usually maintained between 0°C and 25°C to ensure optimal yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(2,4,6-trichloroanilino)-2-azetanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the trichloroanilino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetanones.
Scientific Research Applications
3,3-Dimethyl-1-(2,4,6-trichloroanilino)-2-azetanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(2,4,6-trichloroanilino)-2-azetanone involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, resulting in its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-1-(2,4-dichloroanilino)-2-azetanone
- 3,3-Dimethyl-1-(2,4,6-tribromoanilino)-2-azetanone
- 3,3-Dimethyl-1-(2,4,6-trifluoroanilino)-2-azetanone
Uniqueness
3,3-Dimethyl-1-(2,4,6-trichloroanilino)-2-azetanone is unique due to the presence of three chlorine atoms on the anilino group, which significantly influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties.
Properties
IUPAC Name |
3,3-dimethyl-1-(2,4,6-trichloroanilino)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3N2O/c1-11(2)5-16(10(11)17)15-9-7(13)3-6(12)4-8(9)14/h3-4,15H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODXCNNQESVMHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)NC2=C(C=C(C=C2Cl)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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